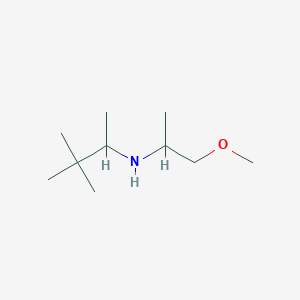![molecular formula C17H28ClNO B1531949 4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1185299-88-0](/img/structure/B1531949.png)
4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Vue d'ensemble
Description
“4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C17H28ClNO . It is related to a class of compounds known as 4-aryl piperidines, which are useful as semi-flexible linkers in PROTAC (Proteolysis-Targeting Chimeras) development for targeted protein degradation .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H27NO.ClH/c1-17(2,3)15-4-6-16(7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H . This indicates the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a piperidine ring through an ethyl linker.Applications De Recherche Scientifique
Pharmaceutical Applications
- Fexofenadine Hydrochloride Synthesis : Piperidine derivatives like Fexofenadine hydrochloride, a second-generation histamine H1-receptor antagonist, utilize similar chemical structures for the treatment of allergic conditions. The specificity of piperidine-class drugs for peripheral histamine H1-receptors, without crossing the blood-brain barrier, highlights the therapeutic potential of structurally related compounds (Raghu, Shantha, & Yogeshkumar, 2018).
Materials Science
- Stabilizers in Polymers : Piperidine derivatives are explored for their role as stabilizers against photo-oxidation and thermal degradation in polymeric materials. This research shows the potential of piperidine structures in enhancing the durability of plastics, with specific derivatives providing significant stabilization effects (Mosnáček, Chmela, Theumer, Habicher, & Hrdlovič, 2003).
Chemical Synthesis
- Intermediate in Synthetic Chemistry : The synthesis of complex organic compounds often requires versatile intermediates. Piperidine derivatives serve as key intermediates in synthesizing a broad range of compounds, highlighting their importance in drug development and chemical research. This adaptability is exemplified in the synthesis routes for various therapeutic agents and chemical structures (Wang, Wang, Tang, & Xu, 2015).
Propriétés
IUPAC Name |
4-[2-(4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-4-6-16(7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWDCVFENVOMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(1-fluorocyclopentyl)methyl]oxolan-3-amine](/img/structure/B1531875.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1531877.png)


![2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine](/img/structure/B1531883.png)
![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)

![1-[(Azepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531888.png)
